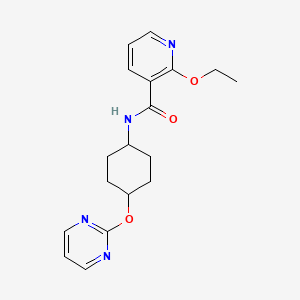
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-17-15(5-3-10-19-17)16(23)22-13-6-8-14(9-7-13)25-18-20-11-4-12-21-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRKGLWFHNIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine derivative linked to a nicotinamide structure, which may influence its biological properties. The presence of an ethoxy group and a cyclohexyl moiety suggests potential lipophilicity, affecting its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Cyclin-dependent Kinase Inhibition : Compounds with similar structures have been shown to degrade Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This suggests that the compound may exhibit anti-proliferative effects in cancer cells by disrupting cell cycle progression .
- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit COX enzymes, leading to reduced inflammation markers such as prostaglandin E2 (PGE2). This inhibition can be critical in treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | Effect Observed | Concentration |
|---|---|---|
| A431 (vulvar carcinoma) | Significant inhibition of cell proliferation | 10 µM |
| HepG2 (hepatoma) | Induction of apoptosis | 20 µM |
| T24T (bladder cancer) | Reduced viability and induced apoptosis | 60 µM |
These studies indicate that the compound may effectively inhibit cancer cell growth and induce apoptosis, particularly in tumorigenic cell lines.
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : Mice treated with the compound at a dosage of 5 mg/kg exhibited a significant reduction in tumor mass compared to control groups. The mechanism was associated with downregulation of pro-survival proteins and cell cycle regulators .
Case Studies
- Case Study on Bladder Cancer : In a preclinical model, treatment with the compound resulted in a 50% reduction in tumor volume over four weeks. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.
- Chronic Inflammation Model : In a model of chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
BK79164: 2-methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide
This analog (C₁₇H₂₀N₄O₂, MW 312.37) replaces the ethoxy group in the target compound with a methyl group and substitutes nicotinamide (pyridine-3-carboxamide) with pyridine-3-carboxamide . Key differences include:
- Hydrogen bonding : The nicotinamide moiety (with an amide bond) in the target compound may offer additional hydrogen-bonding interactions compared to BK79164’s simpler carboxamide.
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
This compound () features a methoxy group and a trifluoromethyl biphenyl carbamoyl group. Unlike the target compound, its biphenyl system introduces significant steric bulk and electron-withdrawing properties, which may enhance selectivity as a receptor agonist. The trifluoromethyl group could improve metabolic stability compared to the ethoxy substituent in the target compound .
Cyclohexyl Derivatives with Piperazine Substituents
describes cyclohexyl-piperazine compounds (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate). Unlike the target compound’s pyrimidin-2-yloxy group, these analogs prioritize amine and piperazine functionalities, which could alter solubility and target engagement (e.g., GPCRs vs. kinases) .
Pharmacological Implications (Inferred)
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity to BK79164.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


